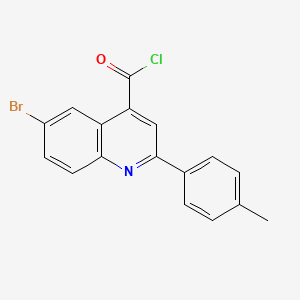![molecular formula C14H8BrCl3O2 B1372426 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-32-1](/img/structure/B1372426.png)
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 . It is used in various research applications .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride is 1S/C14H8BrCl3O2/c15-9-2-4-13 (11 (5-9)14 (18)19)20-7-8-1-3-10 (16)6-12 (8)17/h1-6H,7H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride has a molecular weight of 394.48 . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride has been utilized in the synthesis of various compounds. In one study, bromo-2,4-dichloroacetophenone, a related compound, was synthesized and used to prepare oxime carboxylates showing insecticidal activity (Yang Chun-long & D. South, 2003).
Potential Antipsychotic Agents
A derivative of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride was used in synthesizing a series of potent antidopaminergic compounds. These compounds demonstrated significant inhibitory activity on dopamine D-2 receptors (T. Högberg, P. Ström, H. Hall, & S. Ögren, 1990).
Crystal Structure and Magnetic Properties
In a study focusing on crystal structure and magnetic properties, a complex involving a derivative of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride was synthesized. This study provided insights into the molecular interactions and potential applications in materials science (Zheng Chang-zheng, 2011).
Fluorescence Properties
The compound was also used in synthesizing a hydrazone complex studied for its fluorescence properties. This kind of research is crucial for developing new materials with specific optical characteristics (Zheng Chang-zheng, 2012).
Synthesis of Antagonist Benzamide Derivatives
5-Bromo-2-[(2,4-dichlorobenzyl)oxy] bromomethyl benzene, a related compound, was synthesized and used to prepare novel non-peptide CCR5 antagonist benzamide derivatives. Such compounds have potential therapeutic applications (H. Bi, 2015).
Synthesis of β-Amyloid Aggregation Inhibitor
Another study involved synthesizing a potent β-amyloid aggregation inhibitor using a derivative of this compound. This is particularly relevant in the research for Alzheimer's disease treatment (H. Choi, P. Seo, B. Son, & B. Kang, 2003).
Antifolate Inhibitors for Pneumocystis Carinii and Toxoplasma Gondii
A derivative of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride was used in synthesizing lipophilic dihydrofolate reductase inhibitors as potential treatments for Pneumocystis carinii and Toxoplasma gondii (A. Rosowsky, A. Papoulis, & S. Queener, 1997).
Mecanismo De Acción
Target of Action
It’s known that benzylic halides, a class of compounds to which this molecule belongs, typically interact with various biological targets via nucleophilic substitution pathways .
Mode of Action
Benzylic halides, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the positively polarized carbon atom attached to the halogen in the benzylic halide.
Propiedades
IUPAC Name |
5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBYQHZGSGRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206411 | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160260-32-1 | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(2,4-dichlorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)



![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)